molecular formula C18H18O9 B1605053 Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate CAS No. 7176-19-4

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

Cat. No. B1605053
CAS RN: 7176-19-4
M. Wt: 378.3 g/mol
InChI Key: UNTJEZNVLMAXQI-UHFFFAOYSA-N
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Description

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate, also known as TOTC, is a chemical compound with the molecular formula C18H18O9 . It is also referred to by other synonyms such as 1,3,5-triglycidyl benzenetricarboxylate .


Synthesis Analysis

TOTC was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular structure of TOTC is based on the benzene-1,3,5-tricarboxylate core with three oxiranylmethyl groups attached .


Chemical Reactions Analysis

The curing behavior and the curing reaction kinetics of TOTC/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TOTC/NH-3307 system was described by Friedman method .


Physical And Chemical Properties Analysis

The thermogravimetric analysis results showed that the TOTC/NH-3307 system had good thermal stability with an initial decomposition temperature of 374.92°C . The TOTC/NH-3307 cured film exhibited excellent leveling performance by SEM .

Scientific Research Applications

Supramolecular Chemistry

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate serves as a versatile ordering moiety in supramolecular chemistry. Its simple structure and wide accessibility, combined with a detailed understanding of its supramolecular self-assembly behavior, allow for full utilization of this compound as a multipurpose building block. Applications range from nanotechnology to polymer processing and biomedical applications .

Curing Agent for Powder Coatings

This compound has been synthesized as a curing agent for polyester powder coatings without using harmful epichlorohydrin. It exhibits efficient curing ability and is considered to have significant market potential due to its role in changing the linear structure of resin into a three-dimensional network structure, which is crucial for the performance of powder coatings .

Nanotechnology

In nanotechnology, the self-assembly properties of tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate are exploited to create one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This application is particularly important for the development of nanoscale materials and devices .

Polymer Processing

The compound’s multivalent nature and ability to form stable structures through hydrogen bonding make it an important additive in polymer processing. It can affect the viscosity, flow, and setting properties of polymers, which are essential for various manufacturing processes .

Biomedical Applications

Due to its multivalent nature and the ability to self-assemble into defined structures, tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate has potential applications in the biomedical field. It could be used in drug delivery systems, tissue engineering, and as a component in biomedical devices .

Metal–Organic Frameworks (MOFs)

The compound has been used as an antibacterial tricarboxylate linker in the synthesis of novel MOFs with zinc or copper cations. These MOFs exhibit antibacterial properties and are synthesized via the solvothermal route. They are characterized by their versatility and potential use in various applications, including catalysis, gas storage, and separation processes .

properties

IUPAC Name

tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJEZNVLMAXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992398
Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

CAS RN

7176-19-4
Record name 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7176-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
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Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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